Morusinol

Description

Properties

IUPAC Name |

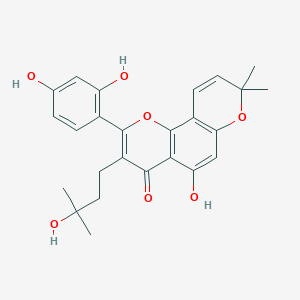

2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-24(2,30)9-7-16-21(29)20-18(28)12-19-15(8-10-25(3,4)32-19)23(20)31-22(16)14-6-5-13(26)11-17(14)27/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOKZNPZDXHDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC(=C(C3=O)CCC(C)(C)O)C4=C(C=C(C=C4)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212149 | |

| Record name | Oxydihydromorusi | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Morusinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62949-93-3 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxydihydromorusi | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxydihydromorusi | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYDIHYDROMORUSI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA6I4SG21V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morusinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 216 °C | |

| Record name | Morusinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Morusinol: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Morusinol, a potent flavonoid isolated from the root bark of Morus alba (white mulberry). We delve into the scientific journey of its discovery, detail the methodologies for its extraction and purification, and explore its significant biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Discovery of a Promising Bioactive Flavonoid

This compound, a prenylated flavonoid, was first identified as a constituent of Morus alba, a plant with a long history in traditional medicine.[1] Early investigations into the chemical composition of mulberry root bark led to the isolation and characterization of this unique compound. Its chemical structure, 2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one, distinguishes it from other flavonoids and is believed to be a key contributor to its diverse biological effects. Subsequent research has focused on elucidating its pharmacological properties, revealing its potential as an antiplatelet and anticancer agent.[1][2]

Experimental Protocols: From Plant Material to Purified Compound

The isolation of this compound from Morus alba root bark is a multi-step process involving extraction followed by various chromatographic techniques. While specific yields can vary depending on the plant material and extraction efficiency, this section outlines a general yet detailed protocol based on established methodologies for flavonoid isolation from Morus alba.[3][4]

Extraction

The initial step involves the extraction of crude compounds from the dried and powdered root bark of Morus alba.

Protocol:

-

Maceration: The powdered root bark (e.g., 1 kg) is macerated with 80% aqueous methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature for an extended period (e.g., 3-5 days), with occasional shaking.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

The this compound-containing fraction, typically the ethyl acetate fraction, is identified by thin-layer chromatography (TLC) analysis.

Chromatographic Purification

The bioactive fraction is further purified using a combination of chromatographic techniques to isolate pure this compound.

Protocol:

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution is performed using a solvent system such as n-hexane-ethyl acetate or chloroform-methanol to separate the components. Fractions are collected and monitored by TLC.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in removing smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield highly pure this compound.

Quantitative Data Summary

This section presents a summary of the key quantitative data associated with the biological activity and characterization of this compound.

| Parameter | Value | Reference |

| Antiplatelet Activity | ||

| Inhibition of collagen-induced TXB₂ formation (5 µg/mL) | 32.1% | [1] |

| Inhibition of collagen-induced TXB₂ formation (10 µg/mL) | 42.0% | [1] |

| Inhibition of collagen-induced TXB₂ formation (30 µg/mL) | 99.0% | [1] |

| Inhibition of arachidonic acid-induced TXB₂ formation (5 µg/mL) | 8.0% | [1] |

| Inhibition of arachidonic acid-induced TXB₂ formation (10 µg/mL) | 24.1% | [1] |

| Inhibition of arachidonic acid-induced TXB₂ formation (30 µg/mL) | 29.2% | [1] |

| Spectroscopic Data | ||

| Molecular Formula | C₂₅H₂₆O₇ | [5] |

| Molecular Weight | 438.47 g/mol | [5] |

| Mass Spectrometry (ESI-MS) [M-H]⁻ | m/z 437.1605 | [6] |

| ¹H NMR (DMSO-d₆, δ ppm) | Refer to detailed spectroscopic data section | |

| ¹³C NMR (DMSO-d₆, δ ppm) | Refer to detailed spectroscopic data section |

Spectroscopic Characterization

¹H NMR (DMSO-d₆, δ ppm): Expected signals would include aromatic protons in the range of 6.0-7.5 ppm, signals for the dimethylpyran ring, and characteristic peaks for the prenyl side chain, including methyl, methylene, and methine protons.

¹³C NMR (DMSO-d₆, δ ppm): The carbon spectrum would show signals corresponding to the flavonoid backbone, including carbonyl, aromatic, and oxygenated carbons, as well as the carbons of the dimethylpyran and prenyl moieties.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative mode would typically show a deprotonated molecular ion [M-H]⁻ at approximately m/z 437.1605.[6]

Signaling Pathways and Biological Activities

This compound has been shown to exert its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and platelet aggregation.

Ras/MEK/ERK Signaling Pathway

The Ras/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been reported to exhibit antitumor activity by targeting this pathway.[2]

Caption: this compound's inhibitory effect on the Ras/MEK/ERK pathway.

Integrin αIIb/β3 Signaling in Platelet Aggregation

This compound has demonstrated significant antiplatelet activity by inhibiting the activation of integrin αIIb/β3, a key receptor in platelet aggregation.[7] This inhibition prevents the binding of fibrinogen, a crucial step in the formation of blood clots.

Caption: this compound's inhibition of platelet aggregation via integrin signaling.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and biological evaluation of this compound.

Caption: General workflow for this compound isolation and evaluation.

Conclusion

This compound, a flavonoid from Morus alba, presents a compelling profile for further investigation in drug discovery. Its demonstrated antiplatelet and anticancer activities, mediated through well-defined signaling pathways, highlight its therapeutic potential. This technical guide provides a foundational resource for researchers, offering detailed methodologies and key data to facilitate future studies aimed at unlocking the full pharmacological promise of this natural compound.

References

- 1. koreascience.kr [koreascience.kr]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of isolated compounds from Morus spp. and their biological activity as anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

Morusinol: A Comprehensive Spectroscopic and Biological Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of Morusinol, a prenylated flavonoid found in Morus alba. The document outlines the compound's characteristic spectral features, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data. Furthermore, it details the experimental protocols for acquiring this data and visualizes key signaling pathways associated with this compound's biological activities.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR (Proton NMR) Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C-NMR (Carbon-13 NMR) Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| Data not available in search results |

Note: Specific, experimentally determined ¹H-NMR and ¹³C-NMR data for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of this compound

| m/z | Relative Abundance (%) | Proposed Fragment |

| 438.16785 | [M+H]⁺ | Molecular Ion |

| Specific fragmentation data not available in search results |

Note: The exact mass of the molecular ion is available from databases like PubChem[1]. However, a detailed experimental mass spectrum with fragmentation patterns and relative abundances was not found in the search results.

Infrared (IR) Spectroscopy

Table 4: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific data not available in search results |

Note: While general IR absorption regions for flavonoids are known, specific experimental FT-IR data for this compound was not available in the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectral Data of this compound in Methanol (B129727)

| λmax (nm) | Molar Absorptivity (ε) |

| Specific data not available in search results |

Note: Specific experimental UV-Vis absorption maxima and molar absorptivity values for this compound in methanol were not available in the provided search results.

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above, based on standard practices for the analysis of flavonoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H-NMR and ¹³C-NMR spectra, along with 2D-NMR experiments such as COSY, HSQC, and HMBC, are essential for the complete structural elucidation of flavonoids like this compound.

Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is used to acquire the spectra.

Data Acquisition:

-

¹H-NMR: The proton spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms in the molecule.

-

¹³C-NMR: The carbon-13 spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This information is crucial for assembling the complete molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis.

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used for the analysis of flavonoids.

Data Acquisition:

-

Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the this compound molecule.

Sample Preparation: The solid sample of this compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

Instrumentation: An FT-IR spectrometer is used to record the infrared spectrum.

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, which is characteristic of its chromophoric system.

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

Instrumentation: A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths.

Data Acquisition: The absorbance spectrum is recorded, typically from 200 to 800 nm. The wavelengths of maximum absorbance (λmax) are characteristic of the flavonoid structure.

Signaling Pathway Visualizations

This compound and related compounds have been shown to modulate several key signaling pathways involved in various cellular processes. The following diagrams, generated using Graphviz, illustrate some of these pathways.

References

Morusinol: A Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morusinol is a prenylated flavonoid isolated from the root bark of Morus alba (White Mulberry), a plant with a long history of use in traditional medicine. As a member of the flavonoid class, this compound possesses a characteristic molecular architecture that contributes to its diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological effects with a focus on the underlying signaling pathways, and detailed protocols for key experimental evaluations. All quantitative data has been summarized in structured tables for ease of reference, and complex biological and experimental processes are visualized through diagrams.

Physicochemical Properties

This compound is a solid, yellow powder at room temperature. Its chemical structure is characterized by a flavone (B191248) backbone with multiple hydroxyl groups and two isoprenoid-derived substituents, which contribute to its lipophilicity and specific biological interactions.

Chemical Identifiers and Formula

| Property | Value | Reference |

| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | [1] |

| Synonyms | Oxydihydromorusin, Oxydihydromorusi | [1] |

| CAS Number | 62949-93-3 | [1] |

| Molecular Formula | C₂₅H₂₆O₇ | [1] |

| Molecular Weight | 438.5 g/mol | [1] |

| Monoisotopic Mass | 438.16785316 Da | [1] |

Physical Properties

| Property | Value | Reference |

| Physical Description | Solid, Yellow Powder | |

| Melting Point | 215 - 216 °C | |

| Topological Polar Surface Area | 116 Ų | [1] |

Solubility

| Solvent | Solubility | Reference |

| Water | 0.4867 mg/L @ 25 °C (estimated) | |

| DMSO | ≥ 100 mg/mL (228.07 mM) | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.70 mM) | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.70 mM) |

Spectral Data

-

¹H NMR: Signals corresponding to aromatic protons on the A and B rings, protons of the pyran ring, and protons of the prenyl and hydroxy-3-methylbutyl side chains would be expected. The chemical shifts of the aromatic protons would be influenced by the positions of the hydroxyl groups.

-

¹³C NMR: Resonances for the carbonyl carbon (C-4), aromatic carbons, and carbons of the aliphatic side chains would be observed. DEPT experiments would be used to distinguish between CH, CH₂, and CH₃ groups.

-

FT-IR: Characteristic absorption bands for hydroxyl (O-H) stretching (broad, around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), carbonyl (C=O) stretching of the flavone nucleus (around 1650 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹) would be prominent.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the side chains and retro-Diels-Alder fragmentation of the C ring, which is characteristic of flavonoids.

Biological Activities and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including antiplatelet, anticancer, and anti-inflammatory effects.

Antiplatelet Activity

This compound demonstrates significant antiplatelet activity by inhibiting platelet aggregation and arterial thrombosis.[1] This effect is mediated through the modulation of the integrin αIIb/β3 signaling pathway.

This compound inhibits the activation of integrin αIIb/β3 by regulating downstream signaling molecules including vasodilator-stimulated phosphoprotein (VASP), phosphatidylinositol-3 kinase (PI3K), protein kinase B (Akt), and glycogen (B147801) synthase kinase-3α/β (GSK-3α/β).[1] This inhibition leads to reduced fibrinogen binding and clot retraction.

| Activity | Concentration | Effect | Reference |

| Collagen-induced TXB₂ Formation | 5 µg/mL | 32.1% reduction | |

| 10 µg/mL | 42.0% reduction | ||

| 30 µg/mL | 99.0% reduction | ||

| Arachidonic Acid-induced TXB₂ Formation | 5 µg/mL | 8.0% reduction | |

| 10 µg/mL | 24.1% reduction | ||

| 30 µg/mL | 29.2% reduction | ||

| In Vivo Arterial Thrombosis | 20 mg/kg (oral) | Increased time to occlusion by 20.3 ± 5.0 min |

Anticancer Activity

This compound has demonstrated cytotoxic effects against several cancer cell lines. Its mechanisms of action include the induction of apoptosis and cell cycle arrest.

In colorectal cancer (CRC) cells, this compound suppresses cell proliferation by obstructing cholesterol biosynthesis. It promotes the nuclear accumulation of Forkhead box O3 (FOXO3a), which in turn suppresses the transcription of Sterol Regulatory Element-Binding Transcription Factor 2 (SREBF2). This leads to the downregulation of key enzymes in the cholesterol biosynthesis pathway, ultimately inhibiting cancer cell growth.

References

Morusinol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morusinol is a prenylated flavonoid that has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Primarily isolated from the root bark of Morus alba (White Mulberry), this compound has demonstrated promising anti-platelet, anti-cancer, and other therapeutic effects. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of the key signaling pathways it modulates. All quantitative data has been summarized into structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams.

Natural Sources and Distribution of this compound

This compound is predominantly found in plants of the Morus genus. While it is most famously associated with Morus alba, its presence has been reported in other species as well, including Morus lhou and Morus mongolica.[1] The concentration of this compound, however, varies significantly between different species and, more importantly, between different parts of the same plant.

Distribution within Morus alba

Quantitative analysis reveals that the root bark (Mori Cortex) is the most abundant source of this compound. Its concentration in other parts of the plant, such as the twigs, fruits, and leaves, is considerably lower. This distinct distribution pattern underscores the importance of selecting the appropriate plant material for efficient extraction and isolation of this bioactive compound. A comparative analysis of this compound content in various parts of Morus alba is presented in Table 1.

Table 1: Quantitative Distribution of this compound in Different Parts of Morus alba L.

| Plant Part | Average this compound Content (mg/g of dry weight) |

| Root Bark (Mori Cortex) | 10.98 ± 10.49 |

| Twigs | 2.63 ± 1.97 |

| Fruits | 0.11 ± 0.10 |

| Leaves | Not typically reported as a significant source |

Data synthesized from a quantitative comparison of marker compounds in Morus alba L. The compound is referred to as 'morusin' in the source study, a name often used interchangeably with this compound in literature.

Experimental Protocols: Extraction and Isolation of this compound

The following section details a comprehensive methodology for the extraction and isolation of this compound from Morus alba root bark, synthesized from established laboratory practices.

Plant Material and Preliminary Preparation

-

Collection and Authentication: Collect fresh root bark from mature Morus alba plants. The plant material should be botanically authenticated.

-

Cleaning and Drying: Thoroughly wash the collected root bark with distilled water to remove any soil and foreign matter. Air-dry the material in the shade at room temperature until it is brittle.

-

Pulverization: Grind the dried root bark into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: Macerate the powdered root bark (1 kg) in 80% aqueous ethanol (B145695) (v/v) (3 L) at room temperature for 72 hours with occasional stirring.[2]

-

Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure at 40-50°C using a rotary evaporator to yield a crude ethanol extract. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. Pool the concentrated extracts.

Liquid-Liquid Partitioning

-

Solvent Fractionation: Suspend the crude ethanol extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence would be:

-

n-hexane to remove non-polar compounds.

-

Chloroform or ethyl acetate (B1210297) to extract medium-polarity compounds, including this compound.[2]

-

n-butanol to extract more polar compounds.

-

-

Fraction Collection: Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with this compound.

Chromatographic Purification

A multi-step chromatographic approach is employed for the isolation of pure this compound from the enriched fraction.

-

Column Preparation: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a suitable non-polar solvent like n-hexane as the slurry.

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the concentration of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Fraction Collection and Analysis: Collect fractions of a fixed volume and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid). Pool the fractions containing the target compound.

-

Column Preparation: Swell Sephadex LH-20 resin in methanol (B129727) and pack it into a column.

-

Sample Application and Elution: Dissolve the pooled fractions from the silica gel column in a minimal amount of methanol and apply it to the Sephadex LH-20 column. Elute with methanol as the mobile phase.

-

Fraction Collection: Collect the fractions and monitor them by TLC to further purify the this compound-containing fractions.

Characterization of this compound

The structure and purity of the isolated this compound can be confirmed using spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR to elucidate the chemical structure.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Inhibition of Platelet Aggregation via PI3K/Akt Pathway

This compound has been shown to inhibit platelet aggregation by interfering with the PI3K/Akt signaling pathway, which is crucial for the activation of integrin αIIb/β3.

Induction of Apoptosis through CHK1 Degradation

In cancer cells, this compound can induce apoptosis by promoting the degradation of Checkpoint Kinase 1 (CHK1) via the ubiquitin-proteasome pathway.[3][4]

Regulation of Cholesterol Biosynthesis via FOXO3a Nuclear Translocation

This compound can also influence cellular metabolism by promoting the nuclear translocation of FOXO3a, which in turn suppresses cholesterol biosynthesis.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. Its primary source, the root bark of Morus alba, offers a viable avenue for its large-scale isolation. The detailed protocols provided in this guide offer a solid foundation for researchers to extract, purify, and study this compound. Furthermore, the elucidation of its effects on key signaling pathways provides a mechanistic basis for its observed pharmacological activities and opens up new avenues for drug development and therapeutic applications. Further research is warranted to explore the full clinical potential of this compound and to optimize its production and delivery for therapeutic use.

References

- 1. 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo(1,2-b:3,4-b')dipyran-4-one | C25H26O7 | CID 5481968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound extracted from Morus alba induces cell cycle arrest and apoptosis via inhibition of DNA damage response in melanoma by CHK1 degradation through the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Morusinol: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Morusinol, a prenylated flavonoid predominantly isolated from the root bark of Morus alba. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound across various assays.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Assay | Parameter | Result | Reference |

| SK-HEP-1 (Human Liver Carcinoma) | MTT Assay | IC₅₀ | 20 µM | |

| FL83B (Normal Liver Cells) | MTT Assay | IC₅₀ | 80 µM | |

| Colorectal Cancer (CRC) Cells | Cell Proliferation Assay | - | Suppressed cell proliferation | |

| Colorectal Cancer (CRC) Cells | Apoptosis Assay | - | Promoted apoptosis |

Table 2: Anti-Platelet and Anti-Thrombotic Activity of this compound

| Activity | Assay | Agonist | Concentration (µg/mL) | Inhibition/Effect | Reference |

| Anti-platelet Aggregation | In vitro rabbit platelet aggregation | Collagen | - | Significantly inhibited | |

| Anti-platelet Aggregation | In vitro rabbit platelet aggregation | Arachidonic Acid | - | Significantly inhibited | |

| Thromboxane B₂ (TXB₂) Formation | In vitro rabbit platelets | Collagen | 5 | 32.1% reduction | |

| Thromboxane B₂ (TXB₂) Formation | In vitro rabbit platelets | Collagen | 10 | 42.0% reduction | |

| Thromboxane B₂ (TXB₂) Formation | In vitro rabbit platelets | Collagen | 30 | 99.0% reduction | |

| Thromboxane B₂ (TXB₂) Formation | In vitro rabbit platelets | Arachidonic Acid | 5 | 8.0% reduction | |

| Thromboxane B₂ (TXB₂) Formation | In vitro rabbit platelets | Arachidonic Acid | 10 | 24.1% reduction | |

| Thromboxane B₂ (TXB₂) Formation | In vitro rabbit platelets | Arachidonic Acid | 30 | 29.2% reduction | |

| Arterial Thrombosis | In vivo Ferric Chloride (FeCl₃)-induced thrombosis model | - | 20 mg/kg (oral) | Increased time to occlusion by 20.3 ± 5.0 min |

Key Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biological activities of this compound.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the this compound concentration.

Collagen-Induced Platelet Aggregation Assay

This assay evaluates the inhibitory effect of this compound on platelet aggregation.

Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) after the addition of an agonist like collagen. As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission.

Procedure:

-

PRP Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1200 x g) for 15 minutes.

-

Incubation with this compound: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar. Add a collagen solution to induce aggregation and record the change in light transmission for a set period (e.g., 10 minutes).

-

Data Analysis: The maximum aggregation percentage is calculated, and the inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the vehicle control.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This in vivo model assesses the anti-thrombotic effect of this compound.

Principle: Topical application of ferric chloride to an artery induces oxidative injury to the vessel wall, leading to the formation of a thrombus. The time to vessel occlusion is a measure of the thrombotic process.

Procedure:

-

Animal Preparation: Anesthetize the mouse (e.g., with an intraperitoneal injection of a suitable anesthetic).

-

Surgical Procedure: Make a midline cervical incision and carefully expose the common carotid artery.

-

Blood Flow Measurement: Place a Doppler flow probe around the artery to monitor blood flow.

-

Thrombus Induction: Apply a filter paper saturated with FeCl₃ solution (e.g., 5-10%) to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).

-

Time to Occlusion: Continuously monitor the blood flow and record the time until complete cessation of flow (occlusion).

-

Treatment: Administer this compound (e.g., orally or intravenously) at a specific dose and time before inducing thrombosis.

-

Data Analysis: Compare the time to occlusion in this compound-treated animals with that in vehicle-treated control animals.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of this compound on the expression and phosphorylation of proteins in specific signaling pathways.

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Autophagy Detection by Transmission Electron Microscopy (TEM)

This method allows for the direct visualization of autophagic structures within cells.

Procedure:

-

Cell Fixation: Fix this compound-treated and control cells with a solution containing glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer.

-

Post-fixation: Post-fix the cells with osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) and embed them in an epoxy resin.

-

Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope. Look for the characteristic double-membraned autophagosomes and single-membraned autolysosomes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for its screening.

Caption: this compound's anti-cancer signaling pathways.

Caption: this compound's anti-platelet signaling pathway.

Caption: General experimental workflow for this compound screening.

Preliminary Investigation into the Mechanism of Action of Morusinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morusinol, a prenylated flavonoid isolated from the root bark of Morus alba, has garnered significant interest for its diverse pharmacological activities. Preliminary research has highlighted its potential as a therapeutic agent, particularly in the fields of oncology and cardiovascular disease. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, with a focus on its anti-cancer and anti-platelet effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anti-Cancer Activity of this compound

This compound has demonstrated promising anti-tumor properties across various cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and DNA damage response.

In Melanoma: Induction of Cell Cycle Arrest and Apoptosis via CHK1 Degradation

In melanoma cells, this compound has been shown to inhibit cell proliferation and induce G0/G1 phase cell cycle arrest and caspase-dependent apoptosis.[1] A key mechanism underlying these effects is the downregulation of Checkpoint Kinase 1 (CHK1), a crucial protein for maintaining cell cycle integrity and genomic stability.[1] this compound promotes the degradation of CHK1 through the ubiquitin-proteasome pathway.[1][2] This action leads to an accumulation of DNA damage, ultimately triggering apoptosis.[1][2]

In Colorectal Cancer: Inhibition of Cholesterol Biosynthesis via the FOXO3a/SREBF2 Pathway

In colorectal cancer (CRC) cells, this compound suppresses cell proliferation and induces apoptosis and cytoprotective autophagy.[3][4][5] Mechanistic studies have revealed that this compound promotes the nuclear accumulation of the Forkhead Box O3 (FOXO3a) transcription factor.[3][4] Nuclear FOXO3a then transcriptionally suppresses Sterol Regulatory Element-Binding Transcription Factor 2 (SREBF2), a key regulator of cholesterol biosynthesis.[3] The resulting obstruction of the cholesterol biosynthesis pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound in CRC cells.[3][5]

In Liver Carcinoma: Induction of Autophagy and Cell Cycle Arrest

Important Note: A significant study reporting that this compound inhibits the Ras/MEK/ERK pathway in human liver carcinoma has been retracted due to data manipulation.[6][7][8][9][10][11] Therefore, the findings related to this specific pathway should be interpreted with extreme caution, and further independent validation is required.

Despite the retraction, the study also reported that this compound inhibits the proliferation of SK-HEP-1 liver cancer cells and induces G2/M cell cycle arrest and autophagy.[6][7] The induction of autophagy was evidenced by the formation of autophagic vesicles and alterations in the expression of autophagy-related proteins.[7]

Quantitative Data: Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference(s) |

| SK-HEP-1 | Liver Carcinoma | MTT | 20 | [6][7] |

| HCT116 | Colon Cancer | MTT | Data not specified | [6] |

| SW620 | Colon Cancer | MTT | Data not specified | [6] |

| ASPC-1 | Pancreatic Cancer | MTT | Data not specified | [6] |

| CAPAN-1 | Pancreatic Cancer | MTT | Data not specified | [6] |

| MKN45 | Gastric Cancer | MTT | Data not specified | [6] |

| HGC27 | Gastric Cancer | MTT | Data not specified | [6] |

| HTB-26 | Breast Cancer | Crystal Violet | 10-50 | [7] |

| PC-3 | Prostate Cancer | Crystal Violet | 10-50 | [7] |

| HepG2 | Hepatocellular Carcinoma | Crystal Violet | 10-50 | [7] |

Anti-Platelet Activity of this compound

This compound has been shown to possess potent anti-platelet and anti-thrombotic properties, suggesting its potential in the management of cardiovascular diseases.

Inhibition of Platelet Aggregation via Modulation of Integrin αIIb/β3 Signaling

This compound significantly inhibits platelet aggregation induced by agonists such as collagen and arachidonic acid.[1][12][13] This inhibitory effect is mediated, at least in part, through the modulation of the integrin αIIb/β3 signaling pathway.[12][14] this compound has been observed to regulate the activity of several key signaling molecules downstream of integrin activation, including vasodilator-stimulated phosphoprotein (VASP), phosphatidylinositol-3 kinase (PI3K), Akt (protein kinase B), and glycogen (B147801) synthase kinase-3α/β (GSK-3α/β).[12][14] By interfering with this signaling cascade, this compound inhibits fibrinogen binding to integrin αIIb/β3, a critical step in platelet aggregation and thrombus formation.[12][14]

Inhibition of Thromboxane B2 (TXB2) Formation

In addition to its effects on integrin signaling, this compound also inhibits the formation of Thromboxane B2 (TXB2), a potent vasoconstrictor and platelet agonist, in a concentration-dependent manner.[1][12][13] This reduction in TXB2 synthesis further contributes to its anti-platelet and anti-thrombotic effects.

Quantitative Data: Anti-Platelet Activity of this compound

| Parameter | Agonist | This compound Concentration (µg/mL) | Inhibition/Effect | Reference(s) |

| Thrombus Formation | Collagen | 5 | 32.1% reduction | [1][12][13] |

| 10 | 42.0% reduction | [1][12][13] | ||

| 30 | 99.0% reduction | [1][12][13] | ||

| Thrombus Formation | Arachidonic Acid | 5 | 8.0% reduction | [1][12][13] |

| 10 | 24.1% reduction | [1][12][13] | ||

| 30 | 29.2% reduction | [1][12][13] | ||

| Time to Occlusion (in vivo) | - | 20 mg/kg (oral) | Increased by 20.3 ± 5.0 min | [1][12][13] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability. Specific parameters may need to be optimized for different cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression changes induced by this compound.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., CHK1, p-Akt, Akt, β-actin) overnight at 4°C. Refer to specific publications for antibody sources and dilutions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Platelet Aggregation Assay

This is a generalized protocol for assessing the inhibitory effect of this compound on platelet aggregation.

-

Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which is used as a reference.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ cells/mL with PPP.

-

Incubation with this compound: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.

-

Induction of Aggregation: Add a platelet agonist (e.g., collagen at 2-5 µg/mL or arachidonic acid at 0.5-1 mM) to induce aggregation.

-

Measurement: Measure platelet aggregation for 5-10 minutes using a light transmission aggregometer.

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition compared to the vehicle control.

Conclusion

The preliminary investigations into the mechanism of action of this compound reveal its potential as a multi-target therapeutic agent. Its ability to modulate key signaling pathways involved in cancer progression and platelet aggregation underscores its promise in the development of novel treatments for oncology and cardiovascular diseases. However, it is crucial to acknowledge the current limitations in the research, including the retraction of a key study on its effects in liver cancer. Further rigorous and validated studies are imperative to fully elucidate the molecular targets and therapeutic efficacy of this compound. This technical guide provides a solid foundation for future research endeavors aimed at harnessing the therapeutic potential of this natural compound.

References

- 1. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound extracted from Morus alba induces cell cycle arrest and apoptosis via inhibition of DNA damage response in melanoma by CHK1 degradation through the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Extracted from Morus alba Inhibits Cell Proliferation and Induces Autophagy via FOXO3a Nuclear Accumulation-Mediated Cholesterol Biosynthesis Obstruction in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. univ-bio.com [univ-bio.com]

- 6. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Retracted: this compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiplatelet Activity of Morus alba Leaves Extract, Mediated via Inhibiting Granule Secretion and Blocking the Phosphorylation of Extracellular-Signal-Regulated Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retracted: this compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. koreascience.kr [koreascience.kr]

- 13. pure.korea.ac.kr [pure.korea.ac.kr]

- 14. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Morusinol: A Technical Guide to Novel Target Identification

For Immediate Release

This technical guide provides an in-depth analysis of Morusinol, a prenylated flavonoid extracted from the root bark of Morus alba (White Mulberry), as a promising candidate for novel therapeutic development. Tailored for researchers, scientists, and drug development professionals, this document outlines the current understanding of this compound's mechanisms of action, identifies key molecular targets, and presents detailed experimental methodologies to facilitate further investigation.

Abstract

This compound has demonstrated significant anti-cancer, anti-platelet, and potential anti-inflammatory and anti-diabetic properties through the modulation of various signaling pathways. This guide summarizes the key findings from preclinical studies, presenting quantitative data on its efficacy, detailed experimental protocols for replication and further research, and visual representations of its molecular interactions. The evidence presented herein strongly supports the continued exploration of this compound as a multi-targeted therapeutic agent.

Therapeutic Targets in Oncology

This compound exhibits potent anti-tumor activity across a range of cancer types by targeting distinct molecular pathways involved in cell proliferation, survival, and metastasis.

Colorectal Cancer (CRC)

In colorectal cancer cells, this compound has been shown to inhibit cell proliferation and induce autophagy.[1][2] The mechanism involves the nuclear accumulation of Forkhead Box O3 (FOXO3a), which in turn suppresses the transcription of Sterol Regulatory Element-Binding Transcription Factor 2 (SREBF2).[1][2] This leads to the obstruction of cholesterol biosynthesis, a critical pathway for cancer cell growth.[1][2]

Signaling Pathway in Colorectal Cancer

Caption: this compound's mechanism in colorectal cancer.

Liver Cancer

Against human liver carcinoma cells, this compound demonstrates selective and potent antitumor activity.[3] It induces G2/M cell cycle arrest and autophagy, and inhibits cell invasion and migration.[3] The underlying mechanism involves the suppression of the Ras/MEK/ERK signaling pathway.[3]

Signaling Pathway in Liver Cancer

Caption: this compound's mechanism in liver cancer.

Melanoma

In melanoma cells, this compound induces cell cycle arrest at the G0/G1 phase and caspase-dependent apoptosis.[4] This is achieved through the degradation of Checkpoint Kinase 1 (CHK1) via the ubiquitin-proteasome pathway, leading to DNA damage response.[4]

Signaling Pathway in Melanoma

Caption: this compound's mechanism in melanoma.

Quantitative Data on Anti-Cancer Activity

The following table summarizes the in vitro cytotoxic activity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-HEP-1 | Liver Cancer | 20 | [3] |

| HCT116 | Colorectal Cancer | <10 | [2] |

Therapeutic Target in Cardiovascular Disease

This compound has been identified as a potent anti-platelet agent, suggesting its potential in the treatment and prevention of cardiovascular diseases such as arterial thrombosis.[5][6]

Platelet Aggregation

This compound significantly inhibits collagen- and arachidonic acid-induced platelet aggregation.[5][6] Its mechanism of action involves the inhibition of integrin αIIb/β3 activation and its associated signaling molecules, including vasodilator-stimulated phosphoprotein, PI3K, Akt, and GSK-3α/β.[7] This leads to reduced fibrinogen binding and clot retraction.[7]

Signaling Pathway in Platelet Activation

Caption: this compound's anti-platelet mechanism.

Quantitative Data on Anti-Platelet Activity

The following table summarizes the inhibitory effects of this compound on platelet aggregation and thrombus formation.

| Assay | Inducer | Concentration (µg/mL) | Inhibition (%) | Reference |

| TXB2 Formation | Collagen | 5 | 32.1 | [5][6] |

| 10 | 42.0 | [5][6] | ||

| 30 | 99.0 | [5][6] | ||

| TXB2 Formation | Arachidonic Acid | 5 | 8.0 | [5][6] |

| 10 | 24.1 | [5][6] | ||

| 30 | 29.2 | [5][6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the therapeutic effects of this compound.

Cell Viability and Proliferation (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Seed cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a designated period (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

Western Blotting

Objective: To analyze the expression levels of specific proteins in response to this compound treatment.

Methodology:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Treat cells with this compound for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.

Platelet Aggregation Assay

Objective: To measure the effect of this compound on platelet aggregation.

Methodology:

-

Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.

-

Pre-incubate the PRP with various concentrations of this compound or a vehicle control.

-

Induce platelet aggregation by adding an agonist (e.g., collagen, arachidonic acid).

-

Monitor the change in light transmittance using a platelet aggregometer.

-

Calculate the percentage of platelet aggregation inhibition compared to the control.

Experimental Workflow

Caption: General experimental workflow for this compound evaluation.

Future Directions

The existing data strongly indicates that this compound is a promising lead compound for the development of novel therapeutics. Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions of this compound with its targets.

-

Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor and anti-thrombotic effects of this compound in various animal models.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic and anti-platelet agents.

-

Exploration of Other Therapeutic Areas: Given the anti-inflammatory properties of other compounds from Morus alba, investigating the potential of this compound in inflammatory and metabolic diseases is warranted.

Conclusion

This compound has emerged as a compelling natural product with significant therapeutic potential, particularly in oncology and cardiovascular disease. Its ability to modulate multiple key signaling pathways underscores its promise as a multi-targeted agent. The information provided in this technical guide serves as a comprehensive resource to facilitate further research and development of this compound into a clinically viable therapeutic.

References

- 1. This compound Extracted from Morus alba Inhibits Cell Proliferation and Induces Autophagy via FOXO3a Nuclear Accumulation-Mediated Cholesterol Biosynthesis Obstruction in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound extracted from Morus alba induces cell cycle arrest and apoptosis via inhibition of DNA damage response in melanoma by CHK1 degradation through the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. koreascience.kr [koreascience.kr]

In Silico Prediction of Morusinol Bioactivity: A Technical Whitepaper

Executive Summary

Morusinol, a prenylated flavonoid isolated from the root bark of Morus alba (White Mulberry), has demonstrated significant therapeutic potential across various preclinical studies.[1][2] Its diverse pharmacological profile, including anti-cancer, anti-inflammatory, and antioxidant activities, makes it a compelling candidate for further drug development.[3][4][5] The application of in silico computational methods is crucial for accelerating the exploration of this compound's therapeutic potential. These techniques offer a rapid and cost-effective means to predict bioactivity, elucidate mechanisms of action, and evaluate pharmacokinetic properties, thereby streamlining the drug discovery pipeline.[6][7] This technical guide provides a comprehensive overview of the computational approaches used to predict this compound's bioactivity, supported by available quantitative data, detailed methodologies, and visual representations of key molecular pathways.

Predicted Biological Activities of this compound

Computational tools play a pivotal role in forecasting the biological activity spectrum of natural compounds.[8] By analyzing a molecule's structure, these platforms can predict its likely interactions with biological targets. For this compound, in silico analyses, complemented by in vitro studies, have primarily highlighted its potential in oncology and inflammatory diseases.

Key Predicted Bioactivities:

-

Anticancer Activity: this compound is predicted to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger autophagy.[4] Computational docking studies suggest that compounds from Morus species can bind to key proteins involved in cancer progression, such as p38 MAP kinase.[9]

-

Anti-inflammatory Activity: The flavonoid structure of this compound is associated with the modulation of inflammatory pathways.[5][10] In silico and subsequent in vitro studies on related compounds from Morus alba show inhibition of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), often through the NF-κB signaling pathway.[10][11]

-

Antioxidant Activity: As a flavonoid, this compound is predicted to possess strong antioxidant properties, capable of scavenging free radicals.[12] Computational chemistry strategies, such as analyzing electronic structures and thermodynamic properties, are employed to quantify this potential.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental and computational studies on this compound and related compounds, providing a basis for comparing its potency and predicted efficacy.

Table 1: Summary of In Vitro Bioactivity of this compound

| Bioactivity | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Anticancer | SK-HEP-1 (Liver Cancer) | IC50 | 20 µM | [4] |

| Cytotoxicity | FL83B (Normal Liver) | IC50 | 80 µM | [4] |

| Anti-platelet Aggregation | Rabbit Platelets (Collagen-induced) | Inhibition at 30 µg/mL | 99.0% | [2] |

| Anti-platelet Aggregation | Rabbit Platelets (Arachidonic Acid-induced) | Inhibition at 30 µg/mL | 29.2% |[2] |

Table 2: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

While specific in silico ADMET studies for this compound are not extensively published, the following table outlines the key parameters that would be predicted using standard computational tools. This process is essential for early-stage drug development to identify potential pharmacokinetic challenges.[14]

| Parameter Category | Property | Predicted Value/Characteristic | Significance |

| Absorption | Human Intestinal Absorption | Good | Indicates potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Likely Low | May limit application for CNS disorders. | |

| Distribution | Plasma Protein Binding | High | Affects the free concentration of the drug. |

| Metabolism | Cytochrome P450 Inhibition | Potential inhibitor of various CYP isozymes | Risk of drug-drug interactions. |

| Excretion | Primary Route | Renal/Hepatic | Influences dosing regimen. |

| Toxicity | AMES Toxicity | Likely Non-mutagenic | Indicates low potential for carcinogenicity. |

| hERG Inhibition | To be determined | Critical for assessing cardiotoxicity risk. | |

| Drug-Likeness | Lipinski's Rule of Five | Likely Compliant | Suggests favorable properties for an oral drug. |

Methodologies and Protocols

This section details the standard computational protocols used to generate the predictive data for this compound's bioactivity.

In Silico Bioactivity Prediction Workflow

The computational prediction of a natural product's bioactivity follows a structured, multi-step workflow that allows researchers to build a comprehensive profile of a compound's potential therapeutic effects.[6]

Caption: Generalized workflow for the in silico bioactivity prediction of this compound.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[15][16] This is crucial for identifying potential biological targets.[6]

-

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., p38 MAPK, MEK, ERK, NF-κB) is retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens and Kollman charges are added using software like AutoDock Tools.[15]

-

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from a database like PubChem.

-

The ligand's geometry is optimized, and Gasteiger charges are assigned. Rotatable bonds are defined.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the target protein.

-

Molecular docking is performed using a program like AutoDock Vina, which employs a scoring function to rank the predicted binding poses.[15]

-

-

Analysis of Results:

-

The results are analyzed to identify the pose with the lowest binding energy (most favorable binding affinity).

-

Intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues are visualized using software like Discovery Studio or PyMOL.

-

ADMET and Drug-Likeness Prediction Protocol

Early assessment of ADMET properties is critical to prevent late-stage drug development failures.[14] Web-based platforms provide a rapid method for these predictions.[17][18]

-

Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained from a chemical database.

-

Platform Selection: A web server such as SwissADME or pkCSM is used.

-

Execution: The SMILES string is submitted to the server for analysis.

-

Interpretation: The output is analyzed for various properties:

-

Physicochemical Properties: Molecular Weight, LogP, Total Polar Surface Area (TPSA).

-

Pharmacokinetics: Intestinal absorption, BBB permeability, CYP enzyme inhibition.

-

Drug-Likeness: Compliance with rules such as Lipinski's, Veber's, and Muegge's to assess its potential as an oral drug candidate.[19]

-

Toxicity: Prediction of mutagenicity, hepatotoxicity, and other potential adverse effects.

-

Predicted Signaling Pathway Interactions

In silico predictions and experimental evidence point towards this compound's interaction with key signaling pathways implicated in cancer and inflammation.

Anticancer Activity: Targeting the Ras/MEK/ERK Pathway

Studies have shown that this compound effectively suppresses the proliferation of liver cancer cells by inhibiting the phosphorylation of MEK and ERK, key components of the Ras/MEK/ERK signaling cascade.[4] This pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers.

Caption: this compound's predicted inhibition of the Ras/MEK/ERK signaling pathway.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Compounds isolated from Morus alba have been shown to exert anti-inflammatory effects by targeting the NF-κB pathway.[11] This pathway is activated by inflammatory stimuli like lipopolysaccharide (LPS), leading to the transcription of pro-inflammatory genes. This compound is predicted to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

Caption: Predicted inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

The in silico prediction of this compound's bioactivity provides a powerful framework for guiding future research and development. Computational analyses strongly support its potential as an anticancer and anti-inflammatory agent, primarily through the modulation of the Ras/MEK/ERK and NF-κB signaling pathways. The predicted favorable drug-likeness properties further enhance its profile as a promising therapeutic lead. However, it is critical to recognize that these computational predictions serve as a guide. Rigorous in vitro and in vivo experimental validation is essential to confirm these predicted activities, establish a definitive mechanism of action, and fully characterize the safety and efficacy profile of this compound. This integrated approach, combining computational prediction with experimental validation, will be paramount in translating the therapeutic promise of this compound into a clinical reality.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. lsb.jurnal.unej.ac.id [lsb.jurnal.unej.ac.id]

- 9. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]